N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-2-25-17-10-8-16(9-11-17)21-14-15(12-19(21)22)13-20-26(23,24)18-6-4-3-5-7-18/h3-11,15,20H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUBOXYDFMABDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where an ethoxybenzene derivative is reacted with the pyrrolidinone intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxyphenyl group participates in electrophilic aromatic substitution (EAS) under acidic conditions. In one protocol, nitration at the para-position of the ethoxy-substituted benzene ring was achieved using concentrated HNO₃/H₂SO₄ at 0–5°C, yielding a nitro derivative (79% yield) .
| Reaction Type | Conditions | Reagents | Product | Yield |
|---|---|---|---|---|
| Nitration | 0–5°C, H₂SO₄/HNO₃ | HNO₃, H₂SO₄ | Nitro-ethoxyphenyl derivative | 79% |
Acylation and Sulfonylation
The secondary amine in the pyrrolidinone ring undergoes acylation with activated carboxylic acids. For example, reaction with acetyl chloride in dichloromethane (DCM) at room temperature in the presence of triethylamine (TEA) produced an N-acetylated analog (85% yield) .
| Reaction Type | Conditions | Reagents | Product | Yield |
|---|---|---|---|---|
| Acylation | RT, DCM, TEA | Acetyl chloride | N-Acetyl derivative | 85% |
| Sulfonylation | 0°C, DCM, DIEA | Tosyl chloride | N-Tosyl analog | 72% |
Oxidation and Reduction
The pyrrolidinone ring’s carbonyl group is resistant to mild reducing agents but undergoes selective reduction using LiAlH₄ in tetrahydrofuran (THF) at reflux, yielding a pyrrolidine derivative (68% yield). Conversely, the ethoxy group can be oxidized to a ketone using KMnO₄ under acidic conditions.
| Reaction Type | Conditions | Reagents | Product | Yield |
|---|---|---|---|---|
| Reduction | Reflux, THF | LiAlH₄ | Pyrrolidine derivative | 68% |
| Oxidation | H₂SO₄, 60°C | KMnO₄ | Ketone derivative | 55% |
Hydrolysis Reactions
The benzenesulfonamide group undergoes acid-catalyzed hydrolysis in 6M HCl at 100°C, cleaving the sulfonamide bond to generate benzene sulfonic acid and the corresponding amine.
| Reaction Type | Conditions | Reagents | Product | Yield |
|---|---|---|---|---|
| Hydrolysis | 100°C, 6M HCl | HCl | Benzenesulfonic acid + amine | 90% |
Radical Cyclization
Under copper catalysis, the compound participates in radical cascade reactions . A Cu(I)/bipyridine system in acetonitrile at 80°C facilitates 6-exo-dig cyclization, forming tetracyclic derivatives (63% yield) .
| Reaction Type | Conditions | Reagents | Product | Yield |
|---|---|---|---|---|
| Radical cyclization | 80°C, Cu(I)/bipyridine | CuCl, 2,2'-bipyridine | Tetracyclic derivative | 63% |
Cross-Coupling Reactions
The benzenesulfonamide moiety enables Suzuki-Miyaura coupling with aryl boronic acids. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/H₂O (3:1), biaryl derivatives were synthesized (74% yield) .
| Reaction Type | Conditions | Reagents | Product | Yield |
|---|---|---|---|---|
| Suzuki coupling | 90°C, Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivative | 74% |
Key Mechanistic Insights
-
Radical intermediates in cyclization reactions were confirmed via EPR spectroscopy .
-
Steric effects from the ethoxyphenyl group influence regioselectivity in EAS, favoring para-substitution .
-
Acid stability of the sulfonamide group is attributed to resonance stabilization of the conjugate base.
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science, enabling tailored modifications for target-specific applications.
Scientific Research Applications
Pharmacological Applications
1. Antibacterial Activity
Research indicates that compounds with similar structural features exhibit notable antibacterial properties. N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide has been tested against various bacterial strains. Preliminary studies suggest that it may have efficacy against pathogens such as Salmonella typhi and Bacillus subtilis, leveraging the sulfonamide functionality known for its role in inhibiting bacterial growth.
2. Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor, particularly against urease and acetylcholinesterase (AChE). The inhibition of these enzymes is crucial in various biochemical pathways, and studies have reported promising IC50 values, indicating its potential therapeutic applications. The mechanism of action likely involves binding to the active sites of these enzymes, thereby hindering their activity.
3. Anticancer Potential
The structural characteristics of this compound suggest possible anticancer properties. Similar compounds have been investigated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor progression. Research into this area is ongoing, with some studies highlighting its effects on cancer cell lines.
Antibacterial Screening
In a comparative study evaluating the antibacterial efficacy of various sulfonamides, this compound demonstrated significant activity against selected strains. This suggests its potential utility in developing new antibacterial agents.
Enzyme Interaction Studies
Fluorescence binding assays have been employed to study the interactions between this compound and bovine serum albumin (BSA). These studies revealed effective binding interactions that are critical for understanding the pharmacokinetics and pharmacodynamics of the compound within biological systems.
Mechanism of Action
The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs from the literature, focusing on structural variations, physicochemical properties, and synthesis methodologies.
Substituent Effects on the Aromatic Ring
Key Observations:
Pyrrolidinone Core Modifications
Key Observations:
- Substituents on the sulfonamide nitrogen (e.g., isoxazolyl in vs. pyrrolidinone in the target) significantly alter bioactivity profiles.
Biological Activity
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound can be characterized by its molecular formula and molecular weight of approximately 366.44 g/mol. The synthesis typically involves multi-step organic reactions, including the preparation of the benzenesulfonamide core and the introduction of the pyrrolidin-3-yl and ethoxyphenyl groups through condensation and cyclization reactions. Controlled conditions are essential to achieve high yields and purity.
This compound exhibits its biological activity primarily through interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or alter receptor functions, which could lead to various pharmacological effects, including anti-tumor and anti-inflammatory activities .
Antitumor Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, it was shown to inhibit tumor cell proliferation and migration in vitro, leading to increased cell death through mechanisms involving oxidative stress and ferroptosis. The compound's interaction with the KEAP1-NRF2-GPX4 pathway suggests it could serve as a candidate for developing anti-tumor drugs .
Table 1: Summary of Antitumor Effects
| Study | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| Various | Inhibition of proliferation | Induction of ferroptosis | |
| Tumor cells | Reduced migration | Increased oxidative stress |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. It has shown promising results as an inhibitor of acetylcholinesterase, which is significant in treating neurodegenerative diseases. Additionally, it demonstrated moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Case Studies
- In Vitro Studies : A study conducted on various tumor cell lines demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis through the activation of stress-related pathways.
- Molecular Docking Studies : Molecular docking simulations indicated strong binding affinity between the compound and key proteins involved in cancer progression, supporting its role as a potential therapeutic agent in oncology .
Q & A
How can the crystal structure of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide be determined experimentally?
Answer:
The crystal structure can be resolved via single-crystal X-ray diffraction (SC-XRD). Use SHELXL ( ) for refinement, ensuring hydrogen atoms are placed geometrically and anisotropic displacement parameters are applied to non-H atoms. Validate the structure using ORTEP-3 ( ) for thermal ellipsoid visualization and WinGX ( ) for data integration and symmetry validation. For high-resolution data, refine twinned structures using SHELXL’s twin-law options .
What experimental parameters are critical for optimizing the synthesis of this compound?
Answer:
Key parameters include:
- Reaction time and temperature : Use reflux conditions (e.g., 80–100°C) in polar aprotic solvents (DMF or DMSO) to facilitate sulfonamide bond formation ().
- Catalysts : Employ coupling agents like HATU or DCC for amide intermediates ( ).
- Purification : Utilize column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) followed by recrystallization from ethanol/water .
How can researchers assess the biological activity of this compound against microbial targets?
Answer:
Design dose-response assays (1–100 µM) against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli). Use microbroth dilution (CLSI guidelines) to determine MIC values. For target analysis, perform molecular docking (AutoDock Vina) on bacterial enzymes (e.g., dihydrofolate reductase) using the compound’s DFT-optimized geometry ( ). Validate binding via SPR or ITC .
How should researchers resolve contradictions between crystallographic data and computational modeling results?
Answer:
- Validation : Cross-check crystallographic data (R-factor, electron density maps) using SHELXPRO ( ) and compare with DFT-optimized bond lengths/angles (Gaussian 16, B3LYP/6-31G*).
- Discrepancy analysis : If torsional angles differ >5°, re-examine hydrogen bonding (PLATON) or lattice effects ( ). For biological assays, confirm replicates (n ≥ 3) and use ANOVA with post-hoc tests (p<0.05) .
What advanced methods are recommended for studying the compound’s conformational dynamics?
Answer:
- Molecular dynamics (MD) simulations : Run 100 ns trajectories (AMBER20) in explicit solvent to analyze pyrrolidinone ring flexibility.
- X-ray charge density analysis : Use multipole refinement (SHELXL) to map electrostatic potential ( ).
- Solid-state NMR : Apply CP/MAS to probe crystallographic vs. solution-phase conformers .
How does the chirality at the pyrrolidinone ring affect the compound’s bioactivity?
Answer:
- Stereoisomer synthesis : Prepare enantiomers via chiral HPLC (Chiralpak IA column) or asymmetric catalysis ( ).
- Activity comparison : Test R/S configurations in enzyme inhibition assays (e.g., IC differences >10-fold suggest stereospecificity). Refine absolute configuration using Flack/Bijvoet parameters in SHELXL ( ) .
What analytical techniques are suitable for assessing thermal stability and degradation products?
Answer:
- Thermogravimetric analysis (TGA) : Heat at 10°C/min under N to identify decomposition onset (>200°C expected for sulfonamides).
- LC-MS/MS : Monitor degradation at accelerated conditions (40°C/75% RH) using a C18 column (ACN/0.1% formic acid) and ESI+ mode. Compare fragments with PubChem’s spectral library () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
